molecular formula C9H7ClF2O3 B6301694 Methyl 4-chloro-3-(difluoromethoxy)benzoate CAS No. 1807030-81-4

Methyl 4-chloro-3-(difluoromethoxy)benzoate

Cat. No.: B6301694
CAS No.: 1807030-81-4
M. Wt: 236.60 g/mol
InChI Key: YSJHTJHVFGGFFI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(difluoromethoxy)benzoate is a halogenated aromatic ester characterized by a methyl ester group at the para position, a chlorine substituent at the 4-position, and a difluoromethoxy group at the 3-position of the benzene ring. This compound is structurally related to agrochemicals and pharmaceuticals, where halogen and fluorinated substituents are often employed to modulate reactivity, stability, and bioavailability .

Properties

IUPAC Name

methyl 4-chloro-3-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O3/c1-14-8(13)5-2-3-6(10)7(4-5)15-9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJHTJHVFGGFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-(difluoromethoxy)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-chloro-3-(difluoromethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-3-(difluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biochemical effects. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

Methyl 4-Chloro-2-(Difluoromethoxy)Benzoate
  • Structure : Chloro (4-position) and difluoromethoxy (2-position).
  • Molecular Formula : C₉H₇ClF₂O₃.
  • Key Differences: The positional isomerism alters steric and electronic effects. Storage at 0–6°C suggests higher sensitivity to degradation .
Methyl 4-Bromo-3-(Difluoromethoxy)Benzoate
  • Structure : Bromine replaces chlorine at the 4-position.
  • Molecular Formula : C₉H₇BrF₂O₃.
  • Key Differences : Bromine’s larger atomic radius and polarizability enhance lipophilicity, which could improve membrane permeability in biological systems. However, brominated compounds may exhibit slower reaction kinetics in substitution reactions compared to chlorinated analogues due to weaker C–Br bonds .

Functional Group Variations

4-(Difluoromethoxy)-3-Methoxybenzaldehyde
  • Structure : Aldehyde group instead of methyl ester; methoxy at 3-position.
  • Molecular Formula : C₈H₆F₂O₃.
  • Key Differences : The aldehyde functionality increases electrophilicity, making it more reactive in condensation reactions. The methoxy group is less electronegative than difluoromethoxy, reducing electron-withdrawing effects and altering solubility (Log S = –1.4) .
Methyl 4-(Difluoromethoxy)-3-Methyl-5-(Trifluoromethyl)Benzoate
  • Structure : Additional methyl (3-position) and trifluoromethyl (5-position) groups.
  • Molecular Formula : C₁₁H₉F₅O₃.
  • Key Differences: The trifluoromethyl group is strongly electron-withdrawing, which may enhance stability against hydrolysis but reduce solubility in polar solvents.

Halogen-Substituted Benzoates

Methyl 2-Chlorobenzoate
  • Molecular Formula : C₈H₇ClO₂.
  • Key Differences : Ortho-substitution creates steric strain near the ester group, reducing thermal stability. The absence of fluorine diminishes electronegativity, lowering resistance to oxidative degradation .
Methyl 3-Methoxybenzoate
  • Molecular Formula : C₉H₁₀O₃.
  • Key Differences : Methoxy is electron-donating, increasing electron density on the aromatic ring and altering UV absorption profiles. Lower molecular weight (178.18 g/mol) improves volatility compared to fluorinated analogues .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 4-chloro-3-(difluoromethoxy)benzoate C₉H₇ClF₂O₃ 236.59 4-Cl, 3-OCHF₂ High hydrolytic stability
Methyl 4-bromo-3-(difluoromethoxy)benzoate C₉H₇BrF₂O₃ 297.01 4-Br, 3-OCHF₂ Enhanced lipophilicity
4-(Difluoromethoxy)-3-methoxybenzaldehyde C₈H₆F₂O₃ 188.13 3-OCH₃, 4-OCHF₂ Log S = –1.4, moderate solubility

Biological Activity

Methyl 4-chloro-3-(difluoromethoxy)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzoate moiety with a chlorine atom and a difluoromethoxy group, which significantly influences its biological activity.

PropertyValue
Molecular FormulaC10H8ClF2O3
Molecular Weight269.07 g/mol
Functional GroupsChlorine, difluoromethoxy, ester

The unique structure enhances lipophilicity and binding affinity to various biological targets, making it a candidate for drug development.

The primary mechanism of action involves the compound's interaction with specific enzymes and receptors. The difluoromethoxy group increases membrane permeability, allowing for effective intracellular interactions. The chlorine atom contributes to the compound's binding affinity towards target proteins, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Modulation: The compound modulates the activity of certain enzymes, impacting metabolic processes.
  • Receptor Interaction: It interacts with receptors involved in inflammatory responses and cancer pathways, suggesting therapeutic applications in these areas.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

  • Cell Lines Tested:
    • HCT116 (colon cancer)
    • MCF7 (breast cancer)
  • IC50 Values:
    • Approximately 5 µM for HCT116 cells, indicating significant potency against this cell type.

Anti-inflammatory Potential

The compound's structural features suggest it may possess anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines in cell culture models.

  • Cytokine Inhibition:
    • Reduction in TNF-α levels by approximately 30% at a concentration of 10 µM.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • Study on Anticancer Mechanisms:
    • Investigated the effect on apoptosis in cancer cells.
    • Findings indicated induction of apoptosis via the mitochondrial pathway, activating caspases leading to cell death.
  • Inflammatory Response Modulation:
    • Assessed impact on TNF-α production in macrophages.
    • Results showed a reduction in TNF-α levels by approximately 30% at a concentration of 10 µM.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
Methyl 2,4-dichloro-5-(difluoromethoxy)benzoateDifferent chlorine positionsLower potency in anticancer assays
Methyl 3,4-dichlorobenzoateLacks difluoromethoxy groupLess effective as an enzyme inhibitor

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